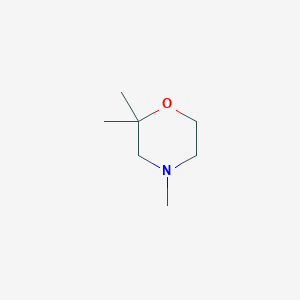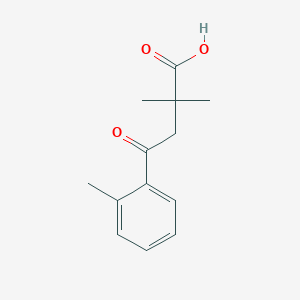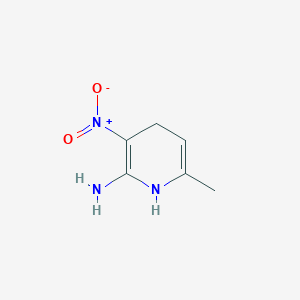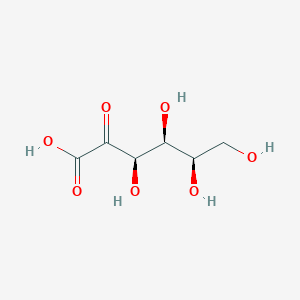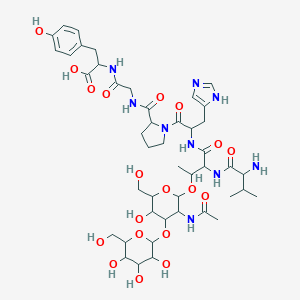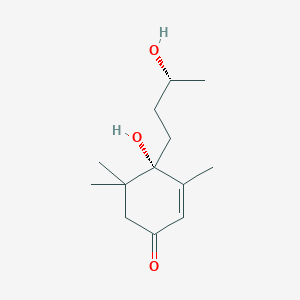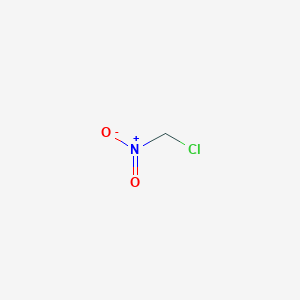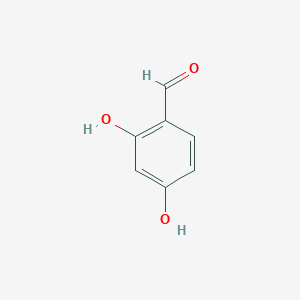![molecular formula C6H7N3O2S B120793 N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 150215-32-0](/img/structure/B120793.png)
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide, also known as OTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical structure, which allows it to interact with various biological systems in a specific and controlled manner.
Mécanisme D'action
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide exerts its effects on biological systems by interacting with specific molecular targets. One of the primary targets of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox balance. By inhibiting this enzyme, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide disrupts the balance of reactive oxygen species in cells, leading to oxidative stress and ultimately, apoptosis.
Effets Biochimiques Et Physiologiques
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments is its specificity for certain molecular targets. This allows researchers to study the effects of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide on specific biological systems, without the risk of off-target effects. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is its potential toxicity at high concentrations. Careful dose-response studies must be conducted to ensure that N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is used at safe and effective concentrations.
Orientations Futures
There are a number of future directions for research on N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide. One area of interest is in the development of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide-based therapies for cancer and other diseases. Researchers are also studying the potential of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide as a tool for studying cellular redox balance and oxidative stress. Additionally, there is interest in studying the effects of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide on other molecular targets, and in developing new derivatives of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide with enhanced specificity and efficacy. Overall, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide represents a promising area of research with a wide range of potential applications in scientific research and medicine.
Méthodes De Synthèse
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide can be synthesized using a variety of methods, including the reaction of thiocarbohydrazide with ethyl acrylate, followed by the addition of acetic anhydride. This reaction results in the formation of a yellow crystalline solid, which can be purified using recrystallization techniques. Other methods of synthesis include the reaction of 2-oxoethyl isothiocyanate with hydrazine hydrate, or the reaction of 2-oxoethyl isothiocyanate with thioacetamide.
Applications De Recherche Scientifique
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does this by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propriétés
Numéro CAS |
150215-32-0 |
|---|---|
Nom du produit |
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide |
Formule moléculaire |
C6H7N3O2S |
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
N-[3-(2-oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C6H7N3O2S/c1-4(11)7-6-8-5(2-3-10)9-12-6/h3H,2H2,1H3,(H,7,8,9,11) |
Clé InChI |
CSGUEGTXNSXMRL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NS1)CC=O |
SMILES canonique |
CC(=O)NC1=NC(=NS1)CC=O |
Synonymes |
Acetamide, N-[3-(2-oxoethyl)-1,2,4-thiadiazol-5-yl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



